![molecular formula C5H10N2O2S2 B13622127 3-[2-(Methanesulfonylsulfanyl)ethyl]-3-methyl-3H-diazirine](/img/structure/B13622127.png)
3-[2-(Methanesulfonylsulfanyl)ethyl]-3-methyl-3H-diazirine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(Methanesulfonylsulfanyl)ethyl]-3-methyl-3H-diazirine: is an organic compound with the molecular formula C₅H₁₀N₂O₂S₂. This compound is characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. The methanesulfonylsulfanyl group and the ethyl group attached to the diazirine ring contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Methanesulfonylsulfanyl)ethyl]-3-methyl-3H-diazirine typically involves multiple steps. One common method starts with the preparation of the diazirine ring, followed by the introduction of the methanesulfonylsulfanyl and ethyl groups. The reaction conditions often require the use of strong bases and specific solvents to ensure the stability of the diazirine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 3-[2-(Methanesulfonylsulfanyl)ethyl]-3-methyl-3H-diazirine can undergo various chemical reactions, including:
Oxidation: The methanesulfonylsulfanyl group can be oxidized to form sulfone derivatives.
Reduction: The diazirine ring can be reduced to form corresponding amines.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonylsulfanyl group can yield sulfone derivatives, while reduction of the diazirine ring can produce amines.
科学的研究の応用
Chemistry: In chemistry, 3-[2-(Methanesulfonylsulfanyl)ethyl]-3-methyl-3H-diazirine is used as a photoreactive probe. Its diazirine ring can be activated by UV light to form reactive carbene intermediates, which can then react with nearby molecules, making it useful for studying molecular interactions.
Biology: In biological research, this compound is employed in photoaffinity labeling, a technique used to study protein-ligand interactions. The reactive carbene intermediates formed upon UV activation can covalently bind to proteins, allowing researchers to identify binding sites and study protein functions.
Medicine: In medicine, this compound is explored for its potential use in drug development. Its ability to form covalent bonds with target proteins makes it a valuable tool for designing irreversible inhibitors.
Industry: In the industrial sector, this compound is used in the development of advanced materials and coatings. Its photoreactive properties enable the creation of materials with specific surface functionalities.
作用機序
The mechanism of action of 3-[2-(Methanesulfonylsulfanyl)ethyl]-3-methyl-3H-diazirine involves the formation of reactive carbene intermediates upon exposure to UV light. These intermediates can insert into C-H, N-H, and O-H bonds, leading to the formation of covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.
類似化合物との比較
3-Methyl-3H-diazirine: Lacks the methanesulfonylsulfanyl and ethyl groups, making it less reactive.
3-[2-(Methanesulfonylsulfanyl)ethyl]-3H-diazirine: Similar structure but without the methyl group, affecting its reactivity and stability.
Uniqueness: 3-[2-(Methanesulfonylsulfanyl)ethyl]-3-methyl-3H-diazirine is unique due to the presence of both the methanesulfonylsulfanyl and ethyl groups, which enhance its reactivity and stability. These functional groups make it a versatile compound for various scientific and industrial applications.
特性
分子式 |
C5H10N2O2S2 |
|---|---|
分子量 |
194.3 g/mol |
IUPAC名 |
3-methyl-3-(2-methylsulfonylsulfanylethyl)diazirine |
InChI |
InChI=1S/C5H10N2O2S2/c1-5(6-7-5)3-4-10-11(2,8)9/h3-4H2,1-2H3 |
InChIキー |
NDDMKXFMIDHMIS-UHFFFAOYSA-N |
正規SMILES |
CC1(N=N1)CCSS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{4-[(Oxolan-2-yl)methoxy]phenyl}methanol](/img/structure/B13622046.png)

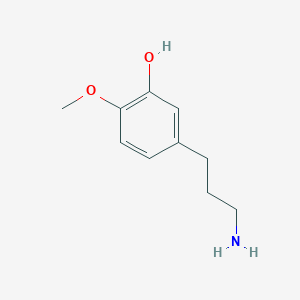
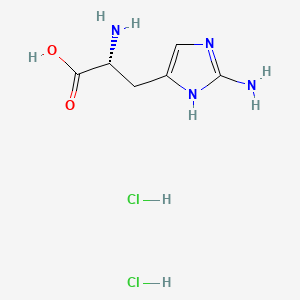
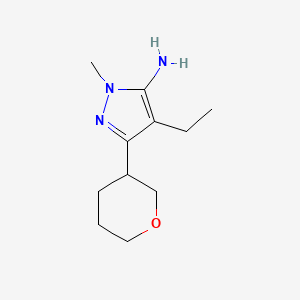
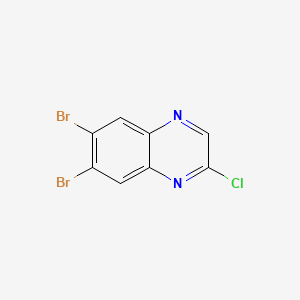
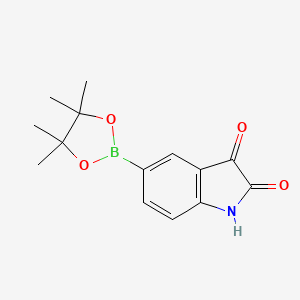

![N-[6-(Aminomethyl)-2-pyridinyl]cyclopropanesulfonamide](/img/structure/B13622117.png)
![2-[4-[(4-Chlorophenyl)methoxy]-3-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13622120.png)
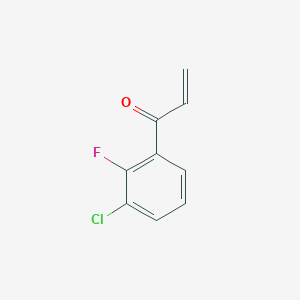
![tert-butyl3-[(1S)-3-amino-1-hydroxypropyl]azetidine-1-carboxylate](/img/structure/B13622136.png)
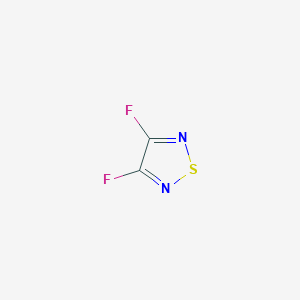
![1-Oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B13622148.png)
